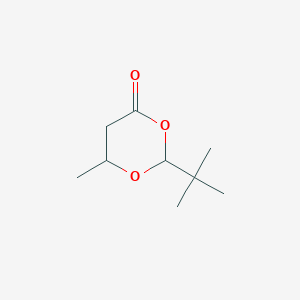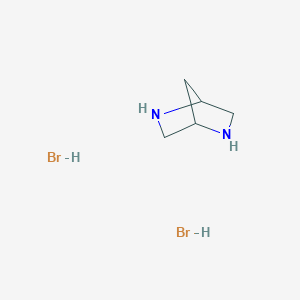
Heptanoic--d7 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic–d7 Acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid, where seven hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry-based quantitative analysis of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic–d7 Acid can be synthesized through the oxidation of heptanol–d7, which is a deuterated form of heptanol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of heptanoic acid, including its deuterated form, often involves the pyrolysis of ricinoleic acid methyl ester obtained from castor bean oil. This process yields heptanal, which is then oxidized to form heptanoic acid .
Chemical Reactions Analysis
Types of Reactions: Heptanoic–d7 Acid undergoes various chemical reactions, including:
Oxidation: Heptanoic–d7 Acid can be oxidized to produce heptanoic acid derivatives.
Reduction: It can be reduced to form heptanol–d7.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanol–d7.
Substitution: Esters and amides.
Scientific Research Applications
Heptanoic–d7 Acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in mass spectrometry for the quantitative analysis of fatty acids.
Biology: It is used in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Heptanoic acid derivatives are used in the preparation of pharmaceuticals such as testosterone enanthate and trenbolone enanthate.
Industry: It is used in the production of esters for fragrances and flavors, as well as in the manufacture of lubricants and plasticizers.
Mechanism of Action
Heptanoic–d7 Acid exerts its effects primarily through its role as a fatty acid. It can be metabolized to produce energy and serve as a building block for various biochemical pathways. The deuterium atoms in heptanoic–d7 acid provide a stable isotope label, allowing researchers to trace its metabolic fate and interactions within biological systems .
Comparison with Similar Compounds
Heptanoic–d7 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexanoic Acid: A six-carbon chain carboxylic acid.
Octanoic Acid: An eight-carbon chain carboxylic acid.
Uniqueness: The presence of deuterium atoms in Heptanoic–d7 Acid makes it particularly valuable for research applications, as it allows for precise tracking and analysis in metabolic studies.
Properties
CAS No. |
1219802-86-4 |
|---|---|
Molecular Formula |
C7H7D7O2 |
Molecular Weight |
137.2279924 |
Synonyms |
Heptanoic--d7 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)


